5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-16-12(15)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZSYNOYZVRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid hydrazide with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole." The search results primarily offer chemical specifications, properties, and related chemical information .
Based on the retrieved search results, here's what is known about the compound:
Basic Information
- Chemical Name: this compound
- CAS Number: 1005009-91-5
- Molecular Formula: C14H10ClN3O
- Molar Mass: 271.7
- Synonyms: The compound is also known by several synonyms, including 266692-20-0, 2-chloro-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, and others .
Potential areas of application
- Plant Growth Regulators: N-(2-chloro-4-pyridyl)-N'-phenylureas, which share a structural component with the target compound, have been identified as plant growth regulators . This suggests a potential avenue for exploration regarding the applications of "this compound" in agriculture .
- Specialty Materials: This compound is classified as a specialty material, indicating its use in specific applications that require unique properties .
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
Below is a detailed comparison of the target compound with analogous 1,2,4-oxadiazoles, focusing on structural features, physicochemical properties, and functional implications.
Substituent Effects at Position 5
Key Observations :
- Compared to the pyrazole-substituted analog (), the pyridyl group offers a planar structure, enhancing intermolecular interactions in crystal packing .
Substituent Effects at Position 3
Key Observations :
Reactivity Trends :
- The chloro substituent on the pyridyl ring in the target compound may undergo nucleophilic substitution, whereas analogs with trifluoromethyl () or nitro groups () exhibit resistance to such reactions.
Biological Activity
5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class. It has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a 1,2,4-oxadiazole ring with a chlorine-substituted pyridyl group and a methyl-substituted phenyl group. Its molecular formula is with a molecular weight of 271.70 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₄H₁₀ClN₃O |
| Molecular Weight | 271.70 g/mol |
| CAS Number | 266692-20-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in cellular pathways, leading to effects such as apoptosis in cancer cells. The precise molecular targets are still under investigation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cytotoxicity : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanism : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, although specific data on the spectrum of activity remains limited.
Structure-Activity Relationship (SAR)
The biological potency of oxadiazole derivatives is often influenced by their structural features. Studies indicate that:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the pyridyl ring enhances biological activity, while modifications on the phenyl ring can alter potency significantly .
- Comparative Analysis : When compared to similar compounds lacking specific substituents, this compound exhibits unique properties that may confer advantages in terms of stability and bioactivity .
Case Studies
- Study on Cytotoxicity : A comparative study assessed various oxadiazole derivatives' cytotoxic effects against MCF-7 cells. The results indicated that compounds with similar structures to this compound had IC50 values ranging from 0.12 to 2.78 µM, demonstrating superior potency compared to traditional chemotherapeutics like doxorubicin .
- Apoptosis Induction : Another study highlighted that the compound induces apoptosis in cancer cells by activating key apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Advanced Research Question
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. For example, the chloro-pyridyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) by simulating interactions with active sites, as applied to triazole-oxadiazole hybrids .
- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
